N-(4-Iodophenyl)maleimide
Overview
Description
N-(4-Iodophenyl)maleimide, also known as this compound, is a useful research compound. Its molecular formula is C10H6INO2 and its molecular weight is 299.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88871. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s structurally similar to other iodophenyl compounds that have been shown to interact with various proteins and enzymes in the body .
Mode of Action
Iodophenyl compounds are known to undergo a variety of coupling reactions where the iodine substituent is replaced by a new carbon group . This could potentially alter the function of the target protein or enzyme, leading to changes in cellular processes.
Biochemical Pathways
Iodophenyl compounds are known to interact with various biochemical pathways, potentially affecting cellular processes .
Pharmacokinetics
Iodophenyl compounds are generally known for their quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
The iodine substituent’s replacement by a new carbon group could potentially alter the function of the target protein or enzyme, leading to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
N-(4-Iodophenyl)maleimide plays a significant role in biochemical reactions, particularly in the context of protein modification and enzyme inhibition. It interacts with thiol groups in proteins, forming stable thioether bonds. This interaction is crucial for the modification of cysteine residues in proteins, which can alter the protein’s function and activity. Additionally, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to disrupt cell membranes, leading to increased permeability and potential cell death. This compound also influences cell signaling pathways by modifying key signaling proteins, which can result in altered gene expression and cellular metabolism. For instance, this compound has been shown to interfere with iron ion homeostasis in fungal cells, affecting the synthesis of essential membrane components .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to thiol groups in proteins through a Michael addition reaction, forming a stable thiosuccinimide product. This binding can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions, but its reactivity can be influenced by factors such as pH and temperature. Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained alterations in cellular function, including changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant harm. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect the biosynthesis of key cellular components, such as chitin and β(1,3)glucan in fungal cells. The compound’s interaction with metabolic enzymes can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound can also influence its accumulation in certain cellular compartments, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects. For example, this compound has been observed to localize to the cell membrane, where it can disrupt membrane integrity and function .
Properties
IUPAC Name |
1-(4-iodophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXQASIEVHMYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216021 | |
Record name | N-(4-Iodophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65833-01-4 | |
Record name | N-(4-Iodophenyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065833014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 65833-01-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Iodophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Iodophenyl)maleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-(4-Iodophenyl)maleimide used to study the miscibility of polymers?
A1: this compound acts as a quenching agent for specific chromophores, like carbazole or benzophenone derivatives . Researchers incorporate this compound and the chromophore into separate polymer chains. When these polymers are blended, the degree of luminescence quenching reveals information about their miscibility.
Q2: How is this compound incorporated into the polymers used in these studies?
A2: this compound possesses a vinyl group that enables its incorporation into polymer chains via free radical copolymerization. This is typically done with monomers like styrene or methyl methacrylate, using an initiator like AIBN . The resulting copolymers contain a small percentage of this compound units, strategically placed to interact with the chromophore in the partner polymer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.